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A new frontier in oncology research is the development of targeted therapies that overcome

intrinsic and acquired resistance to conventional treatments. JNJ-4355, a highly potent and

selective Mcl-1 inhibitor, has emerged as a promising therapeutic agent, particularly in

combination with other targeted drugs for the treatment of drug-resistant hematological

malignancies.

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein that is frequently overexpressed

in various cancers, contributing to tumor cell survival and resistance to therapy.[1] The

inhibition of Mcl-1 represents a compelling strategy to induce apoptosis in cancer cells that are

dependent on this protein for survival. JNJ-4355, developed by Janssen, is a novel small-

molecule inhibitor of Mcl-1 that has demonstrated significant preclinical activity.[2]

This guide provides a comparative overview of JNJ-4355 combination therapy, presenting

preclinical data on its efficacy against drug-resistant cancers and comparing it with alternative

therapeutic strategies.

Mechanism of Action: The Intrinsic Apoptosis
Pathway
The BCL-2 family of proteins, which includes both pro-apoptotic (e.g., BAK, BAX) and anti-

apoptotic (e.g., BCL-2, BCL-XL, Mcl-1) members, are central regulators of the intrinsic

apoptosis pathway.[1] In healthy cells, a balance between these proteins prevents

inappropriate cell death. In many cancer cells, this balance is shifted towards survival through
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the overexpression of anti-apoptotic proteins like Mcl-1. Mcl-1 sequesters pro-apoptotic

proteins, preventing them from initiating the apoptotic cascade.[1]

JNJ-4355 is a BH3 mimetic, a class of drugs that mimic the action of pro-apoptotic BH3-only

proteins. It binds with high affinity to the hydrophobic groove of Mcl-1, displacing the pro-

apoptotic proteins that Mcl-1 has sequestered. This liberation of pro-apoptotic proteins leads to

the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization

(MOMP), caspase activation, and ultimately, programmed cell death.[1]
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Mechanism of JNJ-4355 action in inducing apoptosis.

JNJ-4355 Preclinical Data in Drug-Resistant Cancers
Preclinical studies have highlighted the potent anti-tumor activity of JNJ-4355, particularly in

models of hematological malignancies that are often resistant to standard therapies.
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Monotherapy Efficacy
A pivotal study presented at the American Association for Cancer Research (AACR) Annual

Meeting in 2022 detailed the preclinical profile of JNJ-4355. The compound demonstrated high-

affinity binding to Mcl-1 with a Ki of 18 pM and potent cellular activity, with an AC50 of 8.7 nM in

the MOLP-8 multiple myeloma cell line.[2] Furthermore, in a MOLP-8 multiple myeloma

xenograft mouse model, a single intravenous dose of JNJ-4355 resulted in complete and

sustained tumor regression.[2] The study also showed promising activity in acute myeloid

leukemia (AML) patient-derived samples, with AC50 values ranging from 0.29 to 75 nM in the

majority of samples tested.[1][2]

Combination Therapy: Synergizing with Venetoclax
A key strategy for overcoming drug resistance is the use of combination therapies that target

multiple survival pathways. A common mechanism of resistance to the BCL-2 inhibitor

venetoclax in AML is the upregulation of Mcl-1.[3][4][5] This provides a strong rationale for

combining a BCL-2 inhibitor with an Mcl-1 inhibitor like JNJ-4355.

Preclinical studies with other selective Mcl-1 inhibitors have demonstrated the efficacy of this

combination approach in venetoclax-resistant models. For instance, the Mcl-1 inhibitor

VU661013 was shown to be active in venetoclax-resistant AML cells and patient-derived

xenografts.[3][4] Similarly, the Mcl-1 inhibitor S63845 demonstrated strong synergistic effects

when combined with venetoclax in AML cell lines and primary patient samples, even in the

presence of a bone marrow microenvironment that confers resistance to BCL-2 inhibition.[5]

Another novel Mcl-1 inhibitor, MI-238, also exhibited strong synergistic anti-cancer effects in

combination with venetoclax in AML cells, a xenograft mouse model, and AML patient samples.

[6]

While direct combination data for JNJ-4355 with venetoclax from a full peer-reviewed

publication is not yet available, the potent Mcl-1 inhibition demonstrated by JNJ-4355 strongly

suggests its potential for synergistic activity with venetoclax in overcoming resistance.

Comparison with Alternative Therapies
The therapeutic landscape for drug-resistant cancers is continually evolving. The following

table compares JNJ-4355 combination therapy with other approaches for Mcl-1-dependent and

venetoclax-resistant cancers.
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Therapeutic
Approach

Mechanism of
Action

Preclinical
Efficacy in
Resistant
Models

Potential
Advantages

Potential
Disadvantages

JNJ-4355 (Mcl-1

inhibitor) +

Venetoclax

(BCL-2 inhibitor)

Dual inhibition of

anti-apoptotic

proteins Mcl-1

and BCL-2,

leading to

synergistic

induction of

apoptosis.

High preclinical

efficacy in

venetoclax-

resistant AML

models with

other Mcl-1

inhibitors. JNJ-

4355 shows

potent single-

agent activity.[2]

[3][4][5][6]

Targeted

mechanism of

action, potential

for deep and

durable

responses in

cancers co-

dependent on

Mcl-1 and BCL-

2.

Potential for on-

target toxicities,

such as cardiac

toxicity, as seen

with some Mcl-1

inhibitors.[2]

Standard

Chemotherapy

(e.g., Cytarabine,

Doxorubicin)

Induction of DNA

damage, leading

to cell cycle

arrest and

apoptosis.

Efficacy is often

limited by the

development of

resistance

mechanisms,

including

overexpression

of Mcl-1.[7]

Broadly active

against

proliferating

cells.

High rates of

toxicity and

development of

resistance.[7]

Allogeneic Stem

Cell Transplant

Replacement of

the patient's

hematopoietic

system with a

donor's,

providing a graft-

versus-leukemia

effect.

A potentially

curative option

for eligible

patients with

high-risk or

relapsed/refracto

ry leukemia.

Can provide

long-term

disease control

or cure.

Significant

morbidity and

mortality,

requires a

suitable donor,

and is not an

option for all

patients.

CAR-T Cell

Therapy

Genetically

engineered T

cells that target

and kill cancer

Has shown

remarkable

efficacy in some

hematological

Highly specific

and can lead to

durable

remissions.

Potential for

significant side

effects (e.g.,

cytokine release
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cells expressing

a specific

antigen.

malignancies,

but resistance

can occur.

syndrome),

complex and

expensive

manufacturing

process.

Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel therapeutic agents.

Below are representative protocols for key in vitro and in vivo assays used in the preclinical

assessment of compounds like JNJ-4355.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits the growth of a cancer

cell line by 50% (IC50).

Materials:

Cancer cell lines (e.g., MOLM-13, OCI-AML3)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

JNJ-4355 and other test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well plates

Microplate reader

Procedure:

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate

for 24 hours.
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Treat the cells with a serial dilution of the test compound (e.g., JNJ-4355) and a vehicle

control (DMSO).

Incubate the plates for 72 hours.

Add MTT solution to each well and incubate for 4 hours to allow for the formation of

formazan crystals.

Solubilize the formazan crystals with DMSO.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.
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In Vitro Cytotoxicity Assay Workflow
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Workflow for an in vitro cytotoxicity assay.

In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.

Materials:

Immunodeficient mice (e.g., NOD/SCID or NSG)
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Cancer cell line (e.g., MOLP-8)

Matrigel

JNJ-4355 and vehicle control

Calipers

Procedure:

Subcutaneously inject a mixture of cancer cells and Matrigel into the flank of the

immunodeficient mice.

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

Randomize the mice into treatment and control groups.

Administer the test compound (e.g., JNJ-4355) and vehicle control to the respective groups

according to the dosing schedule.

Measure the tumor volume with calipers at regular intervals.

Monitor the body weight and overall health of the mice.

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion
JNJ-4355 is a highly potent and selective Mcl-1 inhibitor with significant preclinical activity

against hematological malignancies. Its mechanism of action, which involves the direct

induction of apoptosis, makes it a promising candidate for the treatment of cancers that are

resistant to conventional therapies. The combination of JNJ-4355 with the BCL-2 inhibitor

venetoclax represents a rational and potentially highly effective strategy for overcoming

resistance in cancers such as AML. Further clinical investigation is warranted to fully elucidate

the therapeutic potential of JNJ-4355 in combination with other agents for the treatment of

drug-resistant cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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